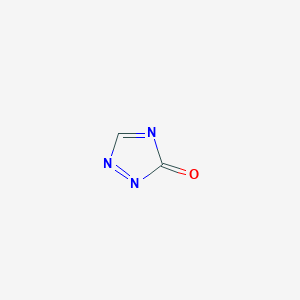

1,2,4-Triazol-5-One

Vue d'ensemble

Description

1,2,4-Triazol-5-One is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Mécanisme D'action

Target of Action

1,2,4-Triazol-5-One, also known as 3H-1,2,4-Triazol-3-one, is a compound with a wide range of applications. It has been linked to various pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . .

Mode of Action

Some studies suggest that it may interact with its targets through hydrogen bonding . For instance, in the context of corrosion, it has been found that this compound can induce metal corrosion through a “nitro-to-amino” reaction . .

Biochemical Pathways

Some studies suggest that it may be involved in the nitration process . .

Pharmacokinetics

Its physicochemical properties, such as solubility and lipophilicity, can influence its bioavailability . .

Result of Action

Some studies suggest that it may have cytotoxic effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that differences in solvent-crystal interface interactions and the magnitude of maximum supersaturation can determine the morphology of the growing crystals of this compound . Moreover, the compound’s reactivity can be influenced by factors such as pH .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazol-5-One can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Triazol-5-One can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid, followed by oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield this compound . Another method involves the reaction of hydrazine with formamide under acidic conditions to form the triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Triazol-5-One undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used for oxidation reactions.

Reduction: Reducing agents like ferrous iron or anaerobic wastewater sludges are used for reduction reactions.

Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.

Major Products:

Applications De Recherche Scientifique

1,2,4-Triazol-5-One has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

- 1,2,3-Triazole

- 3-Nitro-1,2,4-Triazol-5-One

- 4,4′-Azo-1,2,4-Triazol-5-One

Propriétés

IUPAC Name |

1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTUWBLTRPRXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-72-1 | |

| Record name | 3H-1,2,4-Triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-TRIAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,4-Triazol-5-one?

A1: The molecular formula of this compound is C2H3N3O, and its molecular weight is 85.06 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?

A: Researchers frequently utilize Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H-NMR), ¹³C Nuclear Magnetic Resonance (¹³C-NMR), and Ultraviolet-Visible Spectroscopy (UV) to characterize newly synthesized this compound derivatives. [, , , , ] These techniques help determine the structural features and confirm the successful synthesis of target compounds.

Q3: Does this compound exist in different tautomeric forms?

A: Yes, this compound can exist in various tautomeric forms, including 4H-triazolones, hydroxytriazoles, and 1H-triazolones. [] Thorough NMR spectroscopic studies, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, have confirmed that the synthesized compounds primarily exist as 4H-triazolones. []

Q4: Are there studies exploring the acidic properties of this compound derivatives?

A: Yes, several studies have investigated the acidic properties of this compound derivatives through potentiometric titrations. [, , , , , , ] Researchers have utilized tetrabutylammonium hydroxide (TBAH) as a titrant in various non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetone, N,N-dimethylformamide, and acetonitrile. [, , , , , , ] These studies aim to determine pKa values, half-neutralization potentials, and the influence of solvents and molecular structure on acidity.

Q5: How does the structure of this compound derivatives affect their acidity?

A: Research suggests that the acidity of this compound derivatives is influenced by the substituents present on the triazole ring. [, , , , , , ] Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. The position of the substituent on the triazole ring can also impact the pKa values.

Q6: What are the common synthetic routes to access this compound derivatives?

A: this compound derivatives are often synthesized through the reaction of alkyl or aryl ester ethoxycarbonyl hydrazones with various reagents. [, ] For instance, reacting them with p-hydroxy aniline yields 3-alkyl(aryl)-4-(p-hydroxy-phenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] Utilizing 1,4-diamino benzene leads to the formation of 3-alkyl(aryl)-4-(p-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] These synthetic procedures are often carried out under microwave heating or conventional methods.

Q7: Can this compound derivatives undergo further chemical modifications?

A: Yes, this compound derivatives can be further modified. [, , , , ] For instance, 3-alkyl(aryl)-4-(p-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones can react with benzaldehyde to form 3-alkyl(aryl)-4-(4′-benzilidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] Additionally, selective reduction of these compounds with sodium borohydride (NaBH4) in diglyme or dimethyl sulfoxide (DMSO) can yield 3-alkyl-4-(alkylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. []

Q8: What are the potential applications of this compound derivatives?

A: Research suggests potential applications for this compound derivatives in various fields. These include their use as anticancer agents, [] anticonvulsants, [, ] and antimicrobial agents. [, , ]

Q9: How do this compound derivatives exert their anticancer activity?

A: Some this compound derivatives have shown promising activity against cancer cell lines like HT-29 (colorectal) and A549 (lung) with minimal toxicity towards non-tumor cell lines like HEK-293. [] These compounds demonstrate downregulation of specific genes involved in cancer progression, such as hTERT, c-Myc, and PD-L1. [] Additionally, they can inhibit c-Myc and PD-L1 protein production. [] Further research is underway to understand the precise mechanism of action and potential therapeutic applications.

Q10: What is the role of this compound derivatives in anticonvulsant activity?

A: Studies have investigated the anticonvulsant activity of this compound derivatives in various seizure models. [, ] Certain derivatives exhibit activity against seizures induced by maximal electroshock, pentylenetetrazole, 3-mercaptopropionic acid, bicuculline, and quinolinic acid. [, ] While the exact mechanism remains unclear, some studies suggest that GABA-mediated mechanisms might be involved. []

Q11: How is computational chemistry used in the study of this compound derivatives?

A: Computational methods, including Density Functional Theory (DFT) calculations, are employed to predict the properties and reactivity of this compound derivatives. [, , , ] These methods help determine molecular geometries, electronic properties, spectroscopic characteristics, and potential for applications like explosives. [, , , ]

Q12: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?

A: SAR studies are crucial for understanding how specific structural modifications of this compound derivatives influence their biological activity, potency, and selectivity. [, , ] Researchers can design and synthesize new derivatives with improved pharmacological profiles by systematically altering substituents and analyzing their impact on target interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)

![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)

![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)

![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

methanone](/img/structure/B3039083.png)